Methyl 2-iodo-5-methoxybenzoate

Overview

Description

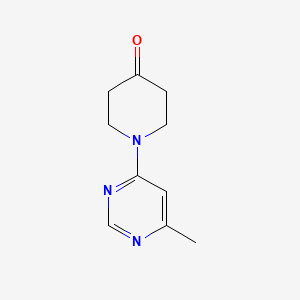

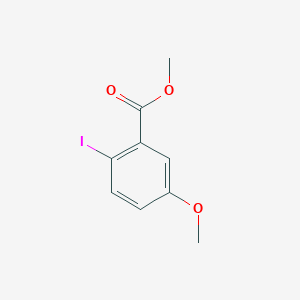

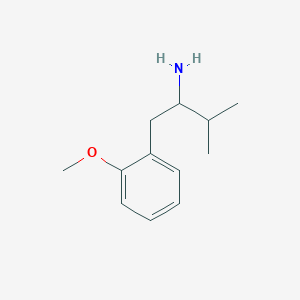

Methyl 2-iodo-5-methoxybenzoate is a chemical compound with the molecular formula C9H9IO3 . It has a molecular weight of 292.07 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: IC6H3(OCH3)CO2CH3 . The molecules are close to planar .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 57-61 °C . It should be stored at 2-8°C and protected from light .Scientific Research Applications

Synthesis of (+/-)-vibralactone

Methyl 2-methoxybenzoate, closely related to Methyl 2-iodo-5-methoxybenzoate, was utilized in the synthesis of (+/-)-vibralactone. This synthesis involved various steps including reductive alkylation, hydrolysis, iodolactonization, ozonolysis, and intramolecular aldol reaction. The process was highlighted for not requiring any protecting groups except for the novel use of an iodolactone, which served to protect both the prenyl double bond and the carboxylic acid. The synthesis showcases the compound's utility in complex organic syntheses (Zhou & Snider, 2008).

Imaging Inflammation

A derivative of Methyl 4-methoxybenzoate, [(125)I]IodoDPA-713, was synthesized from methyl-4-methoxybenzoate and used as a probe for quantification of inflammation in preclinical models. The compound showed potential in imaging studies, indicating increased specific binding to the translocator protein in a neurotoxicant-treated rat and increased uptake in a murine model of lung inflammation. This highlights the compound's relevance in biomedical research and its potential in developing diagnostic or therapeutic agents (Wang et al., 2009).

Thermochemical Studies

Methyl 2- and 4-methoxybenzoates, structurally similar to this compound, were studied for their structural and thermochemical properties. The study involved experimental determination of combustion and vaporization enthalpies and computational determination of gas-phase enthalpies of formation. The work provides insight into the physical and chemical properties of the methyl methoxybenzoates, which could be valuable in understanding the behavior of similar compounds in various conditions (Flores et al., 2019).

Synthesis of Pharmaceutical Intermediates

Methyl 2-methoxybenzoate derivatives were involved in the synthesis of intermediates for amisulpride and bifendate, showcasing their role in pharmaceutical manufacturing. The methods included reactions like methylation, bromination, ethylation, and oxidation. These intermediates are crucial for the production of drugs, demonstrating the compound's significance in the pharmaceutical industry (Wang Yu, 2008) & (Li-jiao, 2013).

Safety and Hazards

Methyl 2-iodo-5-methoxybenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

properties

IUPAC Name |

methyl 2-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRCCNSFEFSPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743854 | |

| Record name | Methyl 2-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857599-37-2 | |

| Record name | Methyl 2-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)

![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)

![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)